
N-(4-(thiazol-2-yl)benzyl)thiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is a compound that combines a thiazole ring, a benzyl group, and a thiophene-2-sulfonamide moiety. This compound is of interest due to its potential biological activities, particularly its antibacterial properties. The presence of the thiazole ring, known for its diverse biological activities, and the sulfonamide group, known for its antibacterial properties, makes this compound a promising candidate for further research and development.
Applications De Recherche Scientifique
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use as an antibacterial agent in the treatment of bacterial infections.
Industry: Could be used in the development of new antimicrobial coatings or materials.
Mécanisme D'action
Target of Action
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide, also known as N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide, is a synthetic compound that combines thiazole and sulfonamide . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Result of Action
The compound, in conjunction with the cell-penetrating peptide octaarginine, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide are largely influenced by the thiazole ring in its structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide typically involves the reaction of a thiazole derivative with a benzyl halide and a thiophene-2-sulfonamide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonic acids or thiols.
Substitution: Various substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but lacks the benzyl group.
Thiophene-2-sulfonamide: Contains the thiophene-2-sulfonamide moiety but lacks the thiazole and benzyl groups.
Benzylthiazole: Contains the benzyl and thiazole groups but lacks the sulfonamide moiety.
Uniqueness
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is unique due to the combination of the thiazole, benzyl, and thiophene-2-sulfonamide moieties. This unique structure contributes to its potent antibacterial activity and makes it a promising candidate for further research and development in the field of antimicrobial agents.
Propriétés
IUPAC Name |
N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-2-1-8-19-13)16-10-11-3-5-12(6-4-11)14-15-7-9-20-14/h1-9,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIVUILPQIUWJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)
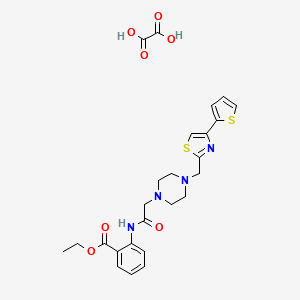
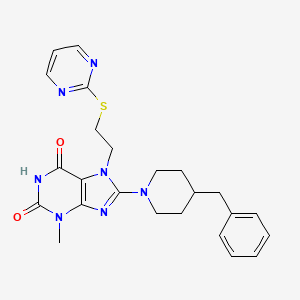
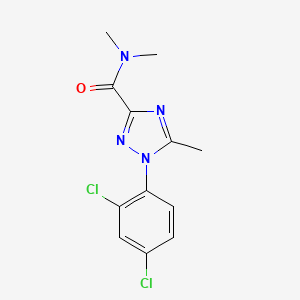
![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
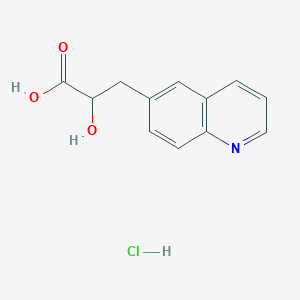
![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)
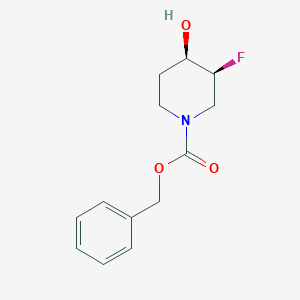
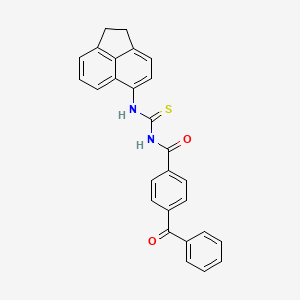
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
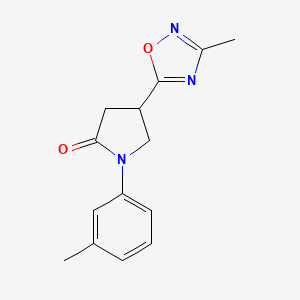


![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404859.png)
